molecular formula C12H15NS B15277804 N-(Butan-2-yl)-1-benzothiophen-7-amine

N-(Butan-2-yl)-1-benzothiophen-7-amine

Cat. No.: B15277804
M. Wt: 205.32 g/mol
InChI Key: QVVYJRQEFALHNA-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-1-benzothiophen-7-amine (CAS 1881278-87-0) is an organic compound with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol . It is built around a benzothiophene core, a privileged scaffold in medicinal chemistry and materials science known for its presence in biologically active molecules . The benzothiophene moiety is a significant structural component in various pharmaceuticals and is frequently explored in biochemical research, particularly in the development of novel anti-cancer agents . As such, this amine-functionalized benzothiophene derivative serves as a valuable building block (synthon) for researchers in drug discovery and organic synthesis. It can be utilized in the construction of more complex molecules, in the study of structure-activity relationships (SAR), and in the development of new materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-butan-2-yl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H15NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h4-9,13H,3H2,1-2H3

InChI Key

QVVYJRQEFALHNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=C1SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine can be achieved through several methods. One common approach involves the reaction of 1-benzothiophen-7-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzothiophene moiety undergoes electrophilic substitution at positions activated by the sulfur atom and amine group. Key reactions include:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C

  • Product : Nitro group preferentially substitutes at the 4-position of the benzothiophene ring due to directing effects of sulfur and amine .

  • Yield : ~65% (based on analogous benzothiophene nitration) .

Halogenation

  • Bromination :

    • Conditions : Br₂ in CH₂Cl₂ with FeBr₃ catalyst.

    • Product : 5-Bromo derivative forms predominantly .

    • Mechanism : Sulfur stabilizes the intermediate arenium ion, favoring para substitution relative to the amine .

Nucleophilic Reactions of the Amine Group

The secondary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

  • Reagent : Alkyl halides (e.g., methyl iodide).

  • Conditions : K₂CO₃ in DMF, 60°C .

  • Product : Tertiary amine via SN2 mechanism.

  • Yield : ~78% (estimated from similar piperazine alkylations) .

Acylation

  • Reagent : Acetyl chloride.

  • Conditions : Et₃N in THF, 0°C → RT .

  • Product : N-Acetyl derivative.

  • Yield : 83% (analogous benzothiazole acylation) .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed reactions enable functionalization of the benzothiophene core:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in 1,4-dioxane, 110°C .

  • Product : Biaryl derivatives at the 3-position of benzothiophene .

  • Yield : 72–89% (for substituted benzothiophenes) .

Substituent (R) Yield (%)
4-F89
4-Cl85
4-MeO72

Radical-Mediated Reactions

The amine group generates nitrogen-centered radicals under oxidative conditions:

Aminyl Radical Cyclization

  • Conditions : Mn(OAc)₃, Cu(OAc)₂ in MeCN, 80°C .

  • Product : Pyrrolizidine derivatives via 5-exo cyclization .

  • Yield : 55–68% (for analogous systems) .

Acid-Base Reactivity

  • pKa : Estimated ~10.5 (similar to aliphatic secondary amines) .

  • Protonation : Forms a stable ammonium ion in acidic media (HCl/MeOH).

  • Stability : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions.

Complexation with Metal Ions

The amine acts as a ligand for transition metals:

  • Coordination : Forms octahedral complexes with Pt(II) and Pd(II) .

  • Example : cis-[PtCl₂(NH(C₄H₉)Bth)] (Bth = benzothiophene) .

Oxidation Reactions

  • Oxidant : m-CPBA (meta-chloroperbenzoic acid).

  • Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .

  • Selectivity : Sulfoxidation occurs preferentially at the sulfur atom in benzothiophene .

Mechanistic Insights

  • EAS Direction : The amine group activates the 7-position, while sulfur directs substitution to the 4- and 5-positions .

  • Coupling Selectivity : Palladium catalysts favor coupling at the 3-position due to reduced steric hindrance .

  • Radical Stability : Benzylic radicals formed during cyclization stabilize through conjugation with the benzothiophene π-system .

Scientific Research Applications

N-(Butan-2-yl)-1-benzothiophen-7-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N-(Butan-2-yl)-1-benzothiophen-7-amine Benzothiophene 7-NH-(butan-2-yl) C₁₂H₁₅NS 205.32 Branched alkyl chain
1-Benzothiophen-7-amine Benzothiophene 7-NH₂ C₈H₇NS 149.21 Primary amine, simpler structure
N-Benzyl-1-benzothiophen-7-amine Benzothiophene 7-NH-(benzyl) C₁₅H₁₃NS 239.34 Aromatic substituent
Benzathine benzylpenicillin* β-lactam + thiazolidine Dibenzylethylenediamine salt C₄₈H₅₆N₆O₈S₂ 909.12 Antibiotic complex, ionic form

*Benzathine benzylpenicillin (CAS: 1538-09-6) is included as a pharmacologically relevant sulfur-containing compound but differs significantly in structure and function .

Key Observations:

Replacement with a benzyl group (as in N-Benzyl-1-benzothiophen-7-amine) increases aromaticity and molecular weight, which may enhance lipophilicity and membrane permeability .

Molecular Weight Trends :

  • The molecular weight of this compound (205.32 g/mol) lies between simpler benzothiophene amines and larger pharmaceutical salts like benzathine benzylpenicillin (909.12 g/mol) .

Functional Diversity :

  • Unlike the penicillin derivative, this compound lacks ionic or zwitterionic characteristics, suggesting distinct solubility and reactivity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Butan-2-yl)-1-benzothiophen-7-amine, and how can reaction conditions be optimized for yield and selectivity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, Pd/NiO-catalyzed reductive amination under hydrogen gas at 25°C has been effective for analogous amines, achieving >95% yield . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (20–80°C), and catalyst loading (1–5 mol%). Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC.

Q. How can the three-dimensional conformation of this compound be determined experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving 3D structures. Single crystals are grown via slow evaporation or diffusion methods. For compounds resistant to crystallization, computational modeling (e.g., DFT or molecular mechanics) paired with NMR data (e.g., NOESY for spatial proximity) provides conformational insights .

Q. What analytical techniques are most reliable for assessing the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests analyzed via LC-MS. Differential scanning calorimetry (DSC) determines thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

  • Perform plasma protein binding assays to evaluate free drug concentration.
  • Use microsomal stability tests to predict hepatic metabolism.
  • Validate target engagement in vivo via PET imaging or tissue-specific biomarker analysis.
    Comparative studies with TRPA1 inhibitors (e.g., HC-030031) highlight the importance of optimizing lipophilicity for blood-brain barrier penetration .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled targets or crystal structures (e.g., PDB: 3UQU) identifies binding poses. Molecular dynamics simulations (100+ ns) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced therapeutic potential?

  • Methodological Answer : Systematic modifications include:

  • Core structure : Replace benzothiophene with pyrimidine or benzofuran to alter π-π stacking.
  • Side chains : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density.
  • Stereochemistry : Synthesize enantiomers to evaluate chirality-dependent activity (e.g., IC₅₀ differences).
    SAR data for thienopyrimidine analogs demonstrate that tert-butyl groups enhance kinase inhibition .

Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments using:

  • Buffered solutions : PBS (pH 7.4) or simulated gastric fluid (pH 1.2–3.5) incubated at 37°C.
  • Metabolic assays : Liver microsomes or hepatocyte cultures to identify major metabolites via LC-HRMS.
  • Light exposure : Conduct ICH Q1B photostability tests to assess degradation pathways.
    Stability data inform formulation strategies (e.g., lyophilization for labile compounds) .

Q. How can synergistic effects between this compound and other therapeutic agents be systematically evaluated?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method:

  • Treat cell lines with serial dilutions of the compound and a partner drug (e.g., cisplatin or paclitaxel).
  • Calculate CI values using CompuSyn software (CI < 1 indicates synergy).
  • Validate in xenograft models with dual-agent dosing regimens.
    Synergy studies for benzothiophene derivatives in cancer models highlight enhanced apoptosis via PI3K/AKT pathway inhibition .

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